Iodoethane Iodoethane Iodoethane is an iodoalkane that is ethane substituted by an iodo group. It derives from a hydride of an ethane.
Brand Name: Vulcanchem
CAS No.: 75-03-6
VCID: VC20850427
InChI: InChI=1S/C2H5I/c1-2-3/h2H2,1H3
SMILES: CCI
Molecular Formula: C2H5I
CH3CH2I
C2H6I-
Molecular Weight: 156.97 g/mol

Iodoethane

CAS No.: 75-03-6

Cat. No.: VC20850427

Molecular Formula: C2H5I
CH3CH2I
C2H6I-

Molecular Weight: 156.97 g/mol

* For research use only. Not for human or veterinary use.

Iodoethane - 75-03-6

Specification

CAS No. 75-03-6
Molecular Formula C2H5I
CH3CH2I
C2H6I-
Molecular Weight 156.97 g/mol
IUPAC Name iodoethane
Standard InChI InChI=1S/C2H5I/c1-2-3/h2H2,1H3
Standard InChI Key HVTICUPFWKNHNG-UHFFFAOYSA-N
SMILES CCI
Canonical SMILES CC.[I-]
Boiling Point 72.5 °C
72 °C
Flash Point 61 °C c.c.
Melting Point -111.1 °C
-108 °C

Introduction

Physical Properties

Iodoethane possesses distinct physical characteristics that influence its handling, storage, and applications in laboratory settings. The compound exists as a liquid at room temperature with a light, delicate odor .

Basic Physical Parameters

The following table summarizes the key physical properties of iodoethane:

PropertyValueUnit
Molecular Weight155.97g/mol
Melting Point-108°C
Boiling Point69-73°C (at 1013 hPa)
Density1.93-1.95g/mL (at 20-25°C)
Vapor Density5.38(vs air)
Vapor Pressure100-133mm Hg (at 18°C)
Flash Point53°C
Refractive Indexn-
Water Solubility4g/L (at 20°C)

The compound displays limited solubility in water (4 g/L) with slow decomposition occurring in aqueous environments . Iodoethane has a relatively high density compared to water, at approximately 1.95 g/mL at 25°C, and possesses a vapor density significantly greater than air (5.38) .

Sensory Properties

Iodoethane is characterized as a clear colorless liquid that may develop a faint yellow or pink coloration over time, particularly when exposed to light . The compound has a light, delicate odor that can be detected at low concentrations .

Chemical Properties and Structure

Iodoethane consists of a two-carbon chain with an iodine atom attached to one terminal carbon. This structural arrangement confers specific chemical behaviors that define its reactivity profile.

Molecular Structure

The molecular formula of iodoethane is C₂H₅I with a molecular weight of 155.97 g/mol . The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodoethane particularly useful as an alkylating agent in organic synthesis .

Stability and Reactivity

Iodoethane is generally stable under normal conditions but exhibits important reactivity characteristics. The compound:

  • Is incompatible with strong bases, magnesium, and strong oxidizing agents

  • Discolors when exposed to light, moisture, and air

  • Requires stabilization, often achieved with copper chips or silver, to prevent decomposition

  • Undergoes slow decomposition in aqueous environments

The carbon-iodine bond's relative weakness makes iodoethane an excellent substrate for nucleophilic substitution reactions, explaining its utility in organic synthesis .

Thermodynamic Properties

Iodoethane's thermodynamic parameters have been extensively studied and documented, providing insights into its energetic behavior in various chemical processes.

Enthalpies and Free Energies

The following table presents key thermodynamic properties of iodoethane:

PropertyValueUnitSource
Standard Enthalpy of Formation (gas)-8.37 to -5.40kJ/mol
Standard Enthalpy of Formation (liquid)-39.50 to -35.00kJ/mol
Enthalpy of Combustion (liquid)-1466.00 to -1462.50kJ/mol
Gibbs Free Energy of Formation21.35kJ/mol
Enthalpy of Vaporization29.80 to 32.05kJ/mol
Enthalpy of Fusion5.34kJ/mol

These thermodynamic values provide essential information for understanding iodoethane's behavior in chemical reactions and phase transitions .

Critical Properties

Iodoethane has a critical pressure (Pc) of approximately 4700.00 kPa . Its dielectric constant is 7.4 at 20°C, which influences its solvation properties and reactivity in various media .

Spectroscopic Properties

Spectroscopic data for iodoethane, particularly its ionization energy measurements, have been determined through various experimental methods.

Ionization Energy

Multiple studies have investigated the ionization energy of iodoethane using diverse experimental techniques:

Ionization Energy (eV)MethodReferenceYear
9.3492 ± 0.0006TEKnoblauch, Strobel, et al.1995
9.33ESTLuo and Pacey1992
9.33PECarlson, Gerard, et al.1988
9.30PEOhno, Imai, et al.1983
9.35PEKimura, Katsumata, et al.1981
9.346 ± 0.005EQLias and Ausloos1978
9.35 ± 0.02PEBoschi and Salahub1974

The values demonstrate remarkable consistency across different measurement techniques and research groups, with most measurements falling between 9.30 and 9.35 eV .

Applications and Uses

Iodoethane serves as a versatile reagent in organic chemistry with several important applications.

As an Ethylating Agent

Research Applications

Iodoethane has been extensively studied in various research contexts, contributing to advances in physical chemistry and organic synthesis methodologies.

Surface Chemistry Studies

The interaction of iodoethane with platinum surfaces (Pt(111)) has been analyzed using thermal desorption and X-ray photoelectron spectroscopy techniques . These studies provide insights into surface-mediated reactions and catalytic processes involving alkyl halides.

Spectroscopic Investigations

The microwave spectrum of iodoethane has been recorded and analyzed to understand its molecular structure and dynamics . Additionally, resonance Raman spectroscopy has been employed to study the dynamics of gas-phase photolysis of iodoethane, revealing details about bond-breaking processes and reaction intermediates .

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